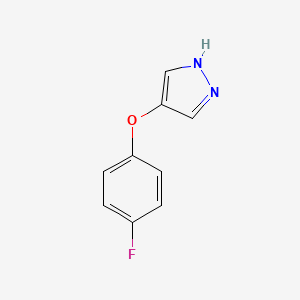
C21H23FN6O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound C21H23FN6O has a molecular weight of 394.445323 g/mol . The IUPAC name of this compound is 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4-fluorophenyl)piperidine-3-carboxamide .
Synthesis Analysis
The synthesis of such compounds can be achieved through various methods. For instance, AiZynthFinder, an open-source software, can be used for retrosynthetic planning . It uses a Monte Carlo tree search that recursively breaks down a molecule to purchasable precursors . Another approach involves computational chemical synthesis analysis and pathway design .
Molecular Structure Analysis
The molecule contains a total of 55 bonds, including 32 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 tertiary amide (aromatic), and 1 tertiary amine (aliphatic) .
Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using various tools. For instance, the Searching Chemical Action and Network (SCAN) platform allows users to perform interactive chemical reaction path network visualization and data science techniques .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For C21H23FN6O, some of these properties include its molecular weight and the types and number of bonds it contains .
Applications De Recherche Scientifique
- C21H23FN6O exhibits antiviral activity by inhibiting specific viral enzymes or interfering with viral replication. Researchers have explored its potential against RNA viruses like influenza and coronaviruses .
- C21H23FN6O has been investigated as a potential anticancer agent. Its ability to inhibit cell proliferation and induce apoptosis makes it promising for cancer treatment .
- Researchers have explored C21H23FN6O’s impact on neurological conditions like Alzheimer’s disease and epilepsy .
- C21H23FN6O’s effects on neurotransmitter receptors have led to investigations in psychiatric disorders such as anxiety and depression .
- Some studies suggest that C21H23FN6O may modulate immune responses, potentially impacting autoimmune diseases or allergies .
Antiviral Agents
Cancer Therapy
Neurological Disorders
Psychiatric Disorders
Immunomodulation
Molecularly Imprinted Polymers (MIPs)
Orientations Futures
Mécanisme D'action
Target of Action
The compound C21H23FN6O, also known as Fentanyl, is a potent opioid agonist . Its primary targets are the opioid receptors in the central nervous system and the gastrointestinal tract . These receptors play a crucial role in pain perception and relief, as well as in the regulation of certain physiological processes such as respiratory rate, gastrointestinal motility, and mood .
Mode of Action
Fentanyl interacts with its targets, the opioid receptors, by binding to them and activating them . This activation inhibits the release of nociceptive neurotransmitters, such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . As a result, the perception of pain is reduced, providing analgesia .
Biochemical Pathways
The activation of opioid receptors by Fentanyl triggers a cascade of biochemical events. It leads to the inhibition of adenylate cyclase, decreasing the production of cAMP . This results in the hyperpolarization of the cell membrane and inhibition of neurotransmitter release . The downstream effects include analgesia, sedation, euphoria, respiratory depression, and constipation .
Pharmacokinetics
The ADME properties of Fentanyl are significant for its bioavailability. After administration, it is rapidly absorbed and distributed in the body . It is metabolized primarily in the liver by the cytochrome P450 3A4 enzyme, and its metabolites are excreted in urine . The onset of action is rapid, and its duration of action is several hours .
Result of Action
The molecular and cellular effects of Fentanyl’s action include the inhibition of neurotransmitter release, reduction in the perception of pain, and alteration in mood . At the cellular level, it causes hyperpolarization of the cell membrane, leading to a decrease in neuronal excitability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fentanyl. Factors such as pH can affect its ionization state, influencing its absorption and distribution . Additionally, genetic factors such as polymorphisms in the cytochrome P450 3A4 enzyme can affect its metabolism, leading to variations in its efficacy and potential toxicity .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c22-17-8-6-16(7-9-17)19-20(25-26-24-19)21(29)23-10-11-27-12-14-28(15-13-27)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,29)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUSTPXGOSKHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=NNN=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C21H23FN6O | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate](/img/structure/B2766384.png)
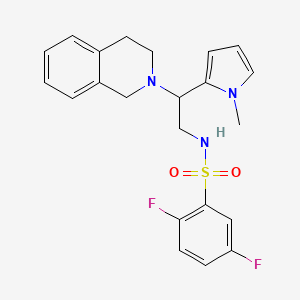
![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2766387.png)
![3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2766388.png)
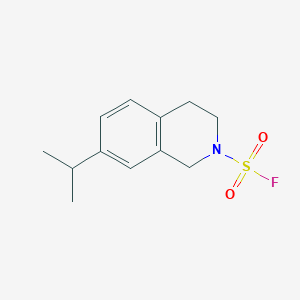
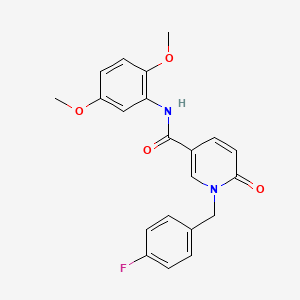
![N-(4-chlorophenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2766391.png)
![1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2766395.png)
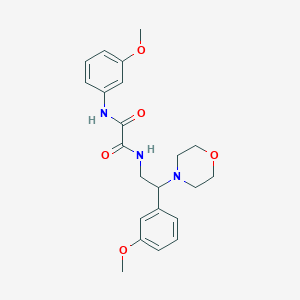

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2766399.png)
![2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride](/img/structure/B2766401.png)
